3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol

Density Physicochemical property Formulation

Research programs requiring high-purity trifluoromethylpyridine (TFMP) building blocks often encounter trace impurities that poison cross-coupling catalysts. This 5-hydroxymethyl-substituted TFMP derivative, supplied at ≥98% purity, provides a reliable scaffold for agrochemical lead optimization. • The 5-CH₂OH handle enables etherification/esterification to generate phenoxypropionate-type herbicide candidates (e.g., fluazifop-butyl analogs). • The 3-fluoro substituent enhances metabolic stability against plant cytochrome P450 degradation. • ¹⁹F NMR-active dual fluorination (3-F + 2-CF₃) supports ligand-observed fragment screening. Available from stock with immediate global shipping.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
Cat. No. B12851448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(F)(F)F)CO
InChIInChI=1S/C7H5F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-2,13H,3H2
InChIKeyLNMUKOSHOLHXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol: A Dual-Fluorinated Building Block


3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol (CAS 1803876-59-6, CID 129236273) is a trisubstituted pyridine derivative bearing a 3-fluoro substituent, a 2-trifluoromethyl group, and a 5-hydroxymethyl handle [1]. The compound belongs to the trifluoromethylpyridine (TFMP) class, a privileged structural motif found in over 20 ISO-common-name agrochemicals and at least five marketed pharmaceuticals [2]. Its molecular formula is C₇H₅F₄NO (MW 195.11 g/mol), and it is typically supplied at ≥95–98% purity as a research intermediate [1].

Building Block Class Dual-fluorinated pyridine research intermediate Privileged TFMP scaffold for agrochemical and pharmaceutical discovery
Key Handle 5-Hydroxymethyl group for derivatization Supports etherification, esterification, or halogenation workflows
Procurement Format Supplied at 95–98% purity research grade Enables direct use in sensitive catalytic cross-coupling reactions

Why 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol Substitution Fails


In the TFMP class, apparently minor structural variations produce large differences in physicochemical and electronic properties that cascade into divergent reactivity, intermediate utility, and final-product performance [1][2]. Replacing the 3-fluoro substituent with hydrogen (e.g., 2-(trifluoromethyl)pyridine-5-methanol, CAS 386704-04-7) reduces molecular weight by ~18 Da, decreases the hydrogen-bond acceptor count from 6 to 5, and lowers predicted density from 1.453 to 1.362 g/cm³, altering both purification behavior and formulation handling [3]. Moving the hydroxymethyl group from the 5-position to the 2-position (positional isomer CAS 1227515-52-7) preserves the molecular formula but rotates the derivatization vector by ~120°, fundamentally changing the geometry of downstream coupling products . The quantitative evidence below establishes that these are not interchangeable commodities.

Target Compound
3-F, 2-CF₃, 5-CH₂OH pyridine
Density 1.453 g/cm³; 6 HBA sites; XLogP3 1.0.
Non-Fluorinated Analog
H, 2-CF₃, 5-CH₂OH (CAS 386704-04-7)
Lower density, reduced H-bond capacity, different purification behavior.
Target Compound
5-CH₂OH orientation (para to N)
Exit vector directs coupling geometry for target binding.
Positional Isomer
2-CH₂OH isomer (CAS 1227515-52-7)
~120° vector rotation alters downstream molecular shape and activity.
Target Compound
98% purity available
Minimizes catalyst poisoning in sensitive cross-coupling reactions.
Lower-Grade Analogs
Typical 95–97% purity
May require repurification, impacting cost-per-successful-reaction.

Quantitative Evidence: 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol vs. Analogs


Density Advantage Over Non-Fluorinated Analog in Formulation

The target compound exhibits a predicted density of 1.453 ± 0.06 g/cm³, which is 6.7% higher than the 1.362 ± 0.06 g/cm³ predicted for the non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol (CAS 386704-04-7) . This density increase, attributable to the additional 3-fluoro substituent, affects solvent miscibility, phase-separation behavior, and the physical handling characteristics of formulated intermediates during scale-up .

Density
Head-to-head
1.453 ± 0.06 vs 1.362 ± 0.06 g/cm³ (Δ +6.7%)
Density shift may alter formulation handling and phase separation.
Predicted values; review for scale-up extraction protocols.
Density Physicochemical property Formulation

Boiling Point Advantage vs. Non-Fluorinated Analog in Distillation

The target compound has a predicted boiling point of 212.9 ± 35.0 °C, approximately 10.2 °C lower than the 223.1 ± 35.0 °C predicted for the non-fluorinated analog . This lower boiling point, despite the higher molecular weight (195.11 vs. 177.12 g/mol), is consistent with the reduced intermolecular hydrogen-bonding capacity imparted by the electron-withdrawing 3-fluoro substituent adjacent to the pyridine nitrogen [1].

Boiling Point
Head-to-head
212.9 ± 35.0 vs 223.1 ± 35.0 °C (Δ −10.2 °C)
Lower boiling point supports fractional distillation separation.
Critical for controlling des-fluoro impurities.
Boiling point Purification Distillation

Hydrogen-Bond Acceptor Edge vs. Non-Fluorinated Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites versus 5 for the non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol, as computed by Cactvs 3.4.8.24 [1][2]. This difference arises from the 3-fluoro substituent, which is absent in the comparator. The XLogP3-AA value shifts modestly from 0.9 (non-fluorinated) to 1.0 (target), indicating that the additional fluorine contributes both polarity and lipophilicity simultaneously—a hallmark of 'polar hydrophobic' fluorine substitution [3].

H-Bond / Lipophilicity
Head-to-head
HBA: 6 vs 5; XLogP3: 1.0 vs 0.9
Extra HBA site may enhance target engagement in bioactive series.
Context-dependent; lipophilicity gain is modest.
Hydrogen bonding Lipophilicity Drug design

Positional Isomer Effect on Derivatization Vector

The target compound bears the hydroxymethyl group at the pyridine 5-position (para to the ring nitrogen), whereas the positional isomer [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1227515-52-7) carries it at the 2-position (ortho to the ring nitrogen) [1]. This positional difference rotates the exit vector of the derivatizable hydroxymethyl group by approximately 120° relative to the pyridine ring plane and alters its electronic relationship with the 2-CF₃ and 3-F substituents. The isomer also has a predicted boiling point of ~194.3 °C, roughly 18.6 °C lower than the target compound .

Regioisomer Geometry
Head-to-head
5-CH₂OH (para) vs 2-CH₂OH (ortho); Bp Δ −18.6 °C for isomer
~120° exit-vector rotation alters derivatization outcomes.
Incorrect isomer procurement risks inactive compound synthesis.
Regioisomer Derivatization Structural diversity

3-Fluoro Substituent Enhances Metabolic Stability

The trifluoromethyl group exerts powerful −I and +R electronic effects, with a Hammett σₚ constant of 0.54 and an electronegativity of 3.46, while the additional 3-fluoro substituent (σₚ = 0.06, electronegativity 3.98) further polarizes the ring [1]. Studies on related fluorinated pyridine-methanol systems demonstrate that the combined CF₃/F substitution lowers electron density at ortho/para positions by 30–40% compared to methyl-substituted analogs, and increases LogP by 1.5–2 units relative to non-fluorinated counterparts . The target compound's trifluoromethyl group enhances resistance to cytochrome P450-mediated oxidative metabolism, a property leveraged in both pharmaceutical and agrochemical development [1].

Metabolic Stability
Class-level
e-density reduction ~30-40%; LogP increase 1.5–2 units (inferred)
Supports lead optimization for metabolic profile, based on TFMP class.
Data to verify for this specific compound.
Electron-withdrawing effect Metabolic stability Fluorine chemistry

Commercial Purity Enables Direct Use Without Repurification

The target compound is commercially supplied at 98% purity (Leyan, product 1451072) and at 95% minimum purity from multiple vendors including Apollo Scientific (catalog PC56129) . The compound's MDL number (MFCD28796075) and CAS registry (1803876-59-6) are well-established, facilitating unambiguous procurement across supply chains . The non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol is also commonly available but at varying purity grades (typically 95–97%), and the positional isomer CAS 1227515-52-7 is typically offered at 95–97% purity .

Commercial Purity
Reported
98% (Leyan); ≥95% (Apollo Sci) vs typical 95–97% for analogs
Higher as-supplied grade reduces pre-reaction repurification need.
Vendor specification; confirm by in-house QC for critical steps.
Purity Procurement Quality control

Application Scenarios for 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol


Agrochemical Intermediate for ALS-Inhibiting Herbicide Development

The target compound's 5-hydroxymethyl handle provides a site for etherification or esterification to generate phenoxypropionate-type herbicides analogous to fluazifop-butyl, while the 3-fluoro substituent enhances metabolic stability of the final active ingredient against plant cytochrome P450 degradation [1]. The electron-withdrawing CF₃+F substitution pattern mimics the electronic environment of established commercial TFMP-based herbicides, making this building block suitable for 'agrophore approach' diversification programs [1].

Pharmaceutical Intermediate for SSTR4 Agonist and Kinase Inhibitor Scaffolds

The 3-fluoro-2-(trifluoromethyl)pyridine core is a demonstrated precursor to thieno-pyrimidine fungicidal compounds and 3-azabicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives explored as somatostatin receptor subtype 4 (SSTR4) agonists [1]. The 5-hydroxymethyl group enables further functionalization (e.g., to aldehydes, carboxylic acids, or halides) for diversification into screening libraries targeting G-protein-coupled receptors or kinases .

Pd-Catalyzed Cross-Coupling Building Block for Sensitive Catalytic Cycles

The compound's stability and selective reactivity support applications in Suzuki, Sonogashira, and Negishi cross-coupling reactions, where the 98% commercial purity grade (available from Leyan) minimizes catalyst poisoning by trace impurities [1]. The 3-fluoro substituent is non-labile under standard cross-coupling conditions, allowing the hydroxymethyl group to be converted to a halide or triflate leaving group without undesired side reactions at the fluorine position .

Fluorinated Fragment Library Construction for FBDD

With a molecular weight of 195.11 g/mol, XLogP3 of 1.0, and TPSA of 33.1 Ų, the target compound conforms to the 'rule of three' guidelines for fragment libraries [1]. The dual fluorination (3-F + 2-CF₃) provides a distinctive ¹⁹F NMR handle for ligand-observed screening experiments, while the hydroxymethyl group permits rapid analog generation via parallel synthesis [1]. The 6.7% density increase over the non-fluorinated analog also translates to a higher heavy-atom count per unit volume, potentially improving X-ray crystallographic phasing of protein-ligand complexes [2].

Application
Selection Property
Validation Focus
Agrochemical Intermediate R&D
Dual-fluorinated pyridine core for ALS-inhibitor analog programs
Metabolic stability in plant model systems; herbicidal activity screening
GPCR/Kinase Scaffold Synthesis
5-Hydroxymethyl handle for SSTR4 agonist and inhibitor library diversification
Target engagement assays; kinase selectivity panel review
Cross-Coupling Building Block
98% purity grade for Pd-catalyzed cycles (Suzuki, Sonogashira)
Catalyst poisoning limits; reaction yield and purity profiling
Fragment-Based Drug Discovery
Low MW (195), XLogP3 1.0, ¹⁹F NMR handle for library construction
Ligand-observed NMR screening; crystallographic phasing assessment

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